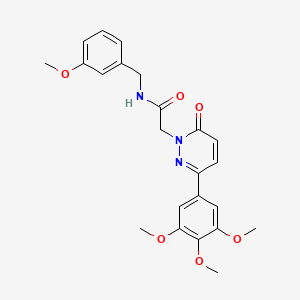

N-(3-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6/c1-29-17-7-5-6-15(10-17)13-24-21(27)14-26-22(28)9-8-18(25-26)16-11-19(30-2)23(32-4)20(12-16)31-3/h5-12H,13-14H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETHDXIJHZMNPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.

Mode of Action

The tmp group has a critical role in the fitting of certain analogs into the binding sites of their targets, and alterations in the tmp moiety have been associated with changes in the biological activity of these analogs.

Biochemical Pathways

Compounds containing the tmp group have been associated with various bioactivity effects, indicating their potential involvement in multiple biochemical pathways.

Pharmacokinetics

It is known to be an oil-soluble organic compound, which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Compounds containing the tmp group have displayed notable anti-cancer effects and have shown promising anti-fungal, anti-bacterial, and antiviral properties. They have also demonstrated significant efficacy against various parasites and have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties.

Action Environment

As an oil-soluble compound, its action may be influenced by the lipid environment in the body.

Biological Activity

N-(3-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine ring, methoxy groups, and an acetamide moiety. Its molecular formula is , indicating a significant degree of substitution that may contribute to its biological activity.

1. Antioxidant Activity

Research indicates that the compound exhibits strong antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In cell culture studies, it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential therapeutic applications in inflammatory diseases.

3. Antimicrobial Properties

Preliminary studies suggest that N-(3-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide possesses antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, the compound reduces the expression of inflammatory mediators.

Case Studies

Several case studies have illustrated the therapeutic potential of N-(3-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide:

- Neuroprotection in Animal Models : In a study involving mice subjected to oxidative stress models, administration of the compound significantly reduced neuronal damage and improved cognitive function.

- In Vivo Anti-inflammatory Effects : A rat model of arthritis showed that treatment with this compound led to reduced swelling and pain scores compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Modifications

The following structurally related compounds highlight key modifications and their effects on activity:

Key Findings from Comparative Studies

Role of the 3,4,5-Trimethoxyphenyl Group: Compounds with this group (e.g., C, 7, 22) consistently show enhanced antiproliferative activity compared to non-trimethoxy analogs. This moiety likely disrupts microtubule dynamics by binding to the colchicine site . In C, the phenethyl group improves activity (GI₅₀ = 3.16 µM) over simpler benzyl derivatives (e.g., B: GI₅₀ = 14.12 µM) .

Impact of Substituent Position and Chain Length: Propanamide derivatives (e.g., 14–20 in ) generally outperform acetamide analogs (e.g., 6–13) due to increased hydrophobic interactions. However, 7 (acetamide) remains potent (MGI% = 47%), likely due to its 4-chlorophenyl group enhancing electron-withdrawing effects . The pyridazinone core in the target compound may offer better metabolic stability compared to quinazolinone or thiazolidinone cores .

Methoxy Substitution Patterns: 3-Methoxybenzyl (target compound) vs. 3-methoxybenzylidene (11): The latter’s conjugated imine group in 11 reduces activity (IC₅₀ = 12.8 µM) compared to non-conjugated analogs, suggesting reduced metabolic stability . 4-Chloro or 4-fluoro substituents (e.g., 7, 11) improve activity by enhancing electrophilicity and target binding .

Data Tables

Table 1: Antitumor Activity of Selected Analogs

| Compound | Cell Line | GI₅₀ (µM) / MGI% | Reference |

|---|---|---|---|

| C | AGS | 3.16 µM | |

| 7 | HCT116 | 47% MGI | |

| 11 | MCF-7 | 12.8 µM | |

| 5-Fluorouracil | Multiple | 18.60 µM |

Table 2: Structural Features Influencing Activity

| Feature | Effect on Activity | Example Compound |

|---|---|---|

| 3,4,5-Trimethoxyphenyl | Enhances microtubule disruption; improves GI₅₀ by 5–10× vs. non-trimethoxy analogs | C , 7 |

| Chlorophenyl Substituent | Increases electrophilicity and target binding affinity | 7 , 11 |

| Propanamide Chain | Superior to acetamide in most cases (hydrophobic interactions) | 14–20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.